3-(1-Acetoxyethyl)benzophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(3-benzoylphenyl)ethyl acetate |
InChI |
InChI=1S/C17H16O3/c1-12(20-13(2)18)15-9-6-10-16(11-15)17(19)14-7-4-3-5-8-14/h3-12H,1-2H3 |
InChI Key |
ZGFSDTPKMNWNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Contextualization Within Aromatic Ketone Photochemistry Research
Aromatic ketones, particularly benzophenone (B1666685), are central to photochemistry research due to their well-defined electronic transitions (n,π* and π,π*) and the reactivity of their triplet states. mdpi.combeilstein-journals.org Upon absorption of UV light, benzophenone is promoted to an excited singlet state, which rapidly and efficiently converts to a long-lived triplet state. bgsu.edumdpi.com This triplet state is a powerful hydrogen abstractor and can act as an energy donor, making benzophenones valuable as photoinitiators in polymerization and as reagents in synthetic organic chemistry. bgsu.eduresearchgate.net
Research on functionalized benzophenones aims to understand how substituents alter these fundamental processes. medicaljournals.sersc.org The position and electronic nature of a substituent can modulate the energy levels of the excited states, the rate of intersystem crossing, and the quantum yield of photochemical reactions. medicaljournals.senih.gov 3-(1-Acetoxyethyl)benzophenone, with its substituent at the meta-position, is particularly interesting. Unlike substitution at the ortho- or para-positions, meta-substitution has a less direct electronic (resonance) effect on the carbonyl group but can still exert significant inductive and steric influences. medicaljournals.se This makes it a valuable compound for studying how more subtle electronic perturbations and the presence of a reactive side-chain impact the classic photochemical pathways of benzophenone, such as photoreduction and Paternò-Büchi reactions. bgsu.eduresearchgate.net
Significance of Acetoxyethyl Substitution in Modulating Photoreactive Systems
Advanced Synthetic Pathways to Substituted Benzophenone Cores
The benzophenone framework, characterized by a central carbonyl group bonded to two phenyl rings, is a common motif in organic chemistry. Its synthesis can be achieved through various methods, each with its own advantages and substrate scope.
Contemporary Friedel-Crafts Acylation Approaches in Benzophenone Synthesis
The Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones, including benzophenones. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com
A plausible and efficient route to a key precursor, 3-acetylbenzophenone, employs this very reaction. nih.govcymitquimica.comnih.gov In a typical procedure, benzene (B151609) can be acylated with 3-acetylbenzoyl chloride in the presence of a Lewis acid. The 3-acetylbenzoyl chloride itself can be prepared from 3-acetylbenzoic acid. This method provides a direct way to introduce the desired substitution pattern on one of the phenyl rings.
Modern variations of the Friedel-Crafts acylation aim to use more environmentally benign and reusable catalysts. For instance, solid acid catalysts and ionic liquids have been explored to facilitate the reaction, sometimes under solvent-free conditions or with microwave irradiation to enhance reaction rates and yields. organic-chemistry.org
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ (stoichiometric) | Anhydrous conditions, organic solvent | High reactivity, broad applicability | Generates significant waste, catalyst is not reusable |
| FeCl₃ | Similar to AlCl₃ | Less expensive than AlCl₃ | Can be less reactive for deactivated substrates |
| Solid Acid Catalysts (e.g., Zeolites, ZnO) | Higher temperatures, sometimes solvent-free | Reusable, environmentally friendlier | May require more forcing conditions |
| Ionic Liquids | Mild conditions | Can act as both solvent and catalyst, recyclable | Cost, potential for product separation issues |
Palladium-Catalyzed Cross-Coupling Reactions for Diarylethane and Benzophenone Derivatives
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods. The Suzuki, Heck, and carbonylative coupling reactions are particularly relevant for the synthesis of benzophenone derivatives.
For example, a Suzuki coupling reaction can be employed by reacting an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. To form a benzophenone, one of the coupling partners would need to contain a carbonyl group or a precursor that can be converted to one.
Carbonylative cross-coupling reactions provide a more direct route. In these reactions, carbon monoxide is introduced between an aryl halide and an organometallic reagent (like an arylboronic acid or organotin reagent) in the presence of a palladium catalyst. This directly forms the diaryl ketone structure.
Chemo- and Regioselective Oxidation Strategies for Benzophenone Formation
The formation of the benzophenone core can also be achieved through the oxidation of a diarylmethane precursor. This method is particularly useful if the corresponding diarylmethane is readily available. Various oxidizing agents can be employed, such as chromium trioxide or potassium permanganate. However, these reagents are often stoichiometric and can generate toxic waste.
More modern and selective oxidation methods are continuously being developed. Catalytic oxidations using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable from a green chemistry perspective. For instance, copper-catalyzed benzylic C-H oxidation has been reported for the synthesis of lactones, demonstrating the potential for selective oxidation at the benzylic position. nih.gov While not a direct synthesis of benzophenone, this highlights the ongoing research into selective C-H functionalization which can be adapted for the synthesis of benzophenones from appropriate precursors.
Methodologies for Introducing Acetoxyethyl and Related Ester Functionalities
Once the substituted benzophenone core, such as 3-acetylbenzophenone, is in hand, the next stage involves the transformation of the acetyl group into the 1-acetoxyethyl functionality. This is typically a two-step process: reduction of the ketone to a secondary alcohol, followed by esterification.
Regioselective Functionalization of Benzophenone Scaffolds
The key to this synthetic stage is the chemoselective reduction of the acetyl ketone without affecting the central benzophenone carbonyl group. The acetyl ketone is generally more reactive than the diaryl ketone of the benzophenone core. This difference in reactivity allows for selective reduction using mild reducing agents.
A standard and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reagent will selectively reduce the aliphatic ketone to the corresponding secondary alcohol, 1-(3-benzoylphenyl)ethanol, leaving the benzophenone ketone untouched.
Optimized Esterification and Acetylation Techniques for Hydroxyl Groups
The final step in the synthesis of this compound is the acetylation of the secondary hydroxyl group of 1-(3-benzoylphenyl)ethanol. This is a standard esterification reaction.
A common and efficient method for this transformation is the reaction of the alcohol with acetic anhydride in the presence of a base catalyst such as pyridine (B92270) or a tertiary amine like triethylamine. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or at room temperature without a solvent if the reagents are liquid.
For substrates that may be sensitive or where milder conditions are required, other acetylation methods can be employed. These include the use of acetyl chloride with a non-nucleophilic base, or the use of specific catalysts to promote the reaction.
A Chinese patent outlines a multi-step process for the synthesis of ketoprofen, a related pharmaceutical, which starts from 3-acetylbenzophenone. google.com This process involves a reduction step, showcasing the industrial relevance of these transformations.
Table 2: Common Reagents for the Acetylation of Secondary Alcohols
| Acetylating Agent | Catalyst/Base | Typical Conditions | Notes |
| Acetic Anhydride | Pyridine, Triethylamine | Room temperature or gentle heating | Common and effective laboratory method |
| Acetyl Chloride | Triethylamine, DMAP | Often at 0 °C to room temperature | Highly reactive, generates HCl |
| Acetic Acid | Strong acid catalyst (e.g., H₂SO₄) | Fischer esterification, often requires elevated temperatures and removal of water | Reversible reaction, may not be suitable for complex molecules |
| Ketene | - | Gaseous reagent, requires specialized setup | Highly reactive, not common in standard labs |
Stereoselective Synthesis of Chiral Acetoxyethyl Derivatives
The stereoselective synthesis of chiral acetoxyethyl derivatives is predominantly achieved through biocatalytic methods, which are valued for their high enantioselectivity and environmentally friendly reaction conditions. These methods primarily involve the asymmetric reduction of the corresponding prochiral ketones or the enzymatic kinetic resolution of racemic alcohols.
One of the most common approaches is the asymmetric reduction of acetophenone (B1666503) derivatives to their corresponding chiral 1-arylethanols. ftb.com.hrniscpr.res.in Various microorganisms and plant-based biocatalysts have been shown to effectively catalyze these reductions. For instance, whole cells from the edible plant lentil (Lens culinaris) have been used to reduce acetophenone derivatives, yielding chiral (R)- and (S)-alcohols with enantiomeric excesses ranging from 68% to 99%. tandfonline.com The stereochemical outcome of these bioreductions often follows Prelog's rule, where the hydride is delivered to the re-face of the ketone, although exceptions exist. ftb.com.hr The choice of biocatalyst can influence the stereochemistry of the resulting alcohol. For example, using carrot (Daucus carota) for the reduction of acetophenone derivatives typically yields (S)-1-arylethanols with high enantioselectivity, while biooxidation of racemic 1-arylethanols with potato (Solanum tuberosum) can produce (R)-1-arylethanols. niscpr.res.in
Soil fungal isolates, such as Penicillium rubens VIT SS1, have also demonstrated significant potential in the asymmetric reduction of acetophenones and their derivatives, including hydroxyl-substituted analogues. nih.gov These microbial reductions are an efficient means of producing key chiral intermediates for pharmaceuticals. nih.gov The reaction conditions, such as pH and the substrate-to-biocatalyst ratio, can be optimized to improve both the chemical yield and the enantiomeric excess of the desired alcohol. tandfonline.com
Another powerful strategy for obtaining chiral acetoxyethyl compounds is the kinetic resolution of racemic 1-arylethanols. This method relies on the enantioselective acylation of one enantiomer of the alcohol, leaving the other unreacted. Lipases are frequently employed for this purpose due to their high selectivity and broad substrate tolerance. acs.orgnih.gov For example, lipase-catalyzed kinetic resolution of racemic 1-phenylethanol (B42297) using vinyl acetate (B1210297) as the acyl donor can achieve high enantiomeric excess for both the resulting ester and the unreacted alcohol. nih.govacademie-sciences.fr The choice of lipase (B570770) and reaction conditions, such as the solvent and acyl donor, can significantly impact the conversion and enantioselectivity of the resolution. academie-sciences.fr
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This is achieved by combining the enantioselective acylation with in-situ racemization of the less reactive alcohol enantiomer. Ruthenium complexes have been effectively used as racemization catalysts in combination with lipases like Novozyme® 435 for the DKR of secondary alcohols, yielding chiral esters with high yield and enantiomeric excess. mdpi.com
Non-enzymatic methods for kinetic resolution have also been developed. Chiral N-heterocyclic carbenes and chiral diamines derived from amino acids like (S)-proline can act as catalysts for the asymmetric acylation of racemic secondary alcohols, providing an alternative to biocatalytic approaches. researchgate.netoup.comresearchgate.net
The following tables summarize findings from various studies on the stereoselective synthesis of chiral 1-arylethanols and their corresponding acetates, which are structurally analogous to the precursors of this compound.
Table 1: Biocatalytic Asymmetric Reduction of Acetophenone Derivatives
| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Lens culinaris | (S)-alcohol | 36 | 61 | tandfonline.com |
| Acetophenone | Daucus carota (Carrot) | (S)-1-phenylethanol | ~80 | ~98 | niscpr.res.innih.gov |
| p-chloroacetophenone | Daucus carota (Carrot) | (S)-alcohol | - | >99 | niscpr.res.in |
| p-bromoacetophenone | Daucus carota (Carrot) | (S)-alcohol | - | >99 | niscpr.res.in |
Table 2: Enzymatic Kinetic Resolution of rac-1-Phenylethanol
| Lipase | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Novozyme 435 | Vinyl acetate | (R)-1-phenylethyl acetate | 43 | >99 (for remaining S-alcohol) | nih.govscielo.br |
| Candida antarctica B | Vinyl decanoate | (R)-1-phenylethyl acetate | 50 | >99 | academie-sciences.fr |
| Pseudomonas cepacia | Vinyl laurate | (R)-1-phenylethyl acetate | 50 | >99 | academie-sciences.fr |
Advanced Spectroscopic and Time Resolved Kinetic Studies of Photoexcited Acetoxyethylbenzophenones
Application of Femtosecond and Nanosecond Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful tool for directly observing the transient species generated following photoexcitation. By using laser pulses with femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) durations, it is possible to track the formation, evolution, and decay of short-lived excited singlet and triplet states.
Upon absorption of UV light, benzophenone (B1666685) is promoted to an excited singlet state (S₁). bgsu.edu This state, however, is extremely short-lived. Femtosecond transient absorption spectroscopy reveals that the S₁ state of benzophenone has a characteristic absorption maximum around 570 nm. bgsu.edu The most prominent feature of benzophenone's photophysics is a highly efficient and rapid intersystem crossing (ISC) to the triplet manifold. edinst.comresearchgate.net This process, occurring on a picosecond timescale, populates the lowest excited triplet state (T₁). bgsu.eduresearchgate.net The quantum yield for this ISC process is nearly unity, meaning almost every photoexcited molecule converts to the triplet state. edinst.com
Nanosecond transient absorption studies show that the resulting T₁ state has a strong, characteristic absorption band with a maximum at approximately 525-530 nm. bgsu.edudatapdf.com This triplet state is significantly longer-lived than the singlet state, with its lifetime being highly dependent on the surrounding environment, such as the presence of quenching species or hydrogen donors. nih.gov In the absence of reactants, the triplet state decays over microseconds or longer. The evolution from the initial S₁ state to the T₁ state has been resolved, with studies suggesting the involvement of an intermediate hot triplet state or interaction with a higher-lying T₂(π,π*) state as part of the relaxation pathway. researchgate.net
While transient electronic absorption spectroscopy tracks the evolution of electronic states, time-resolved vibrational absorption spectroscopy, such as time-resolved infrared (TRIR) spectroscopy, provides structural information on these transient species. By probing the vibrational modes (e.g., bond stretches) of a molecule immediately after photoexcitation, one can deduce changes in geometry and electronic distribution in the excited state.
For benzophenone, TRIR studies have been employed to characterize the T₁ state. nih.gov A key focus is the carbonyl (C=O) stretching frequency, which is sensitive to the electronic character of the excited state. In the T₁(n,π) state, one electron is promoted from a non-bonding orbital on the oxygen to an anti-bonding π orbital of the carbonyl group. This leads to a decrease in the C=O bond order, which is observed experimentally as a shift to a lower vibrational frequency compared to the ground state. These studies help confirm the n,π* character of the reactive triplet state, which is crucial for its subsequent chemistry, such as hydrogen atom abstraction. nih.gov
Quantitative Analysis of Photochemical Reaction Quantum Yields and Kinetics
A quantitative understanding of photochemical processes requires measuring their efficiency and rates. The quantum yield (Φ) defines the efficiency of a specific event (e.g., product formation, fluorescence) per photon absorbed. msu.edu For benzophenone, the quantum yield of intersystem crossing (Φ_ISC) is approximately 1.0, highlighting the dominance of triplet state formation. edinst.com
The kinetics of the excited state processes are characterized by rate constants. The decay of the triplet state and the formation of subsequent products, like the benzophenone ketyl radical, are primary areas of study. In the presence of a hydrogen-donating solvent like isopropanol (B130326), the excited triplet benzophenone molecule can abstract a hydrogen atom to form a ketyl radical. The quantum yield for the photoreduction of benzophenone in such systems can be high. bgsu.edu
Nanosecond laser flash photolysis is a key technique for measuring these kinetics. datapdf.comnih.gov By monitoring the decay of the triplet absorption at 525 nm or the growth of the ketyl radical absorption, rate constants for hydrogen abstraction can be determined. These rates are influenced by the concentration of the hydrogen donor and the nature of the solvent.
Below is a table summarizing typical kinetic and quantum yield data for benzophenone, which serves as a model for its derivatives.
| Parameter | Description | Typical Value for Benzophenone |
| Φ_ISC | Quantum yield of intersystem crossing (S₁ → T₁) | ~1.0 edinst.com |
| τ_S1 | Lifetime of the first excited singlet state (S₁) | ~5-10 ps in various solvents bgsu.eduresearchgate.net |
| k_ISC | Rate constant for intersystem crossing | ~1 x 10¹¹ s⁻¹ |
| τ_T1 | Lifetime of the first excited triplet state (T₁) in an inert solvent (e.g., benzene) | >10 µs |
| k_H (from Isopropanol) | Rate constant for H-abstraction from isopropanol by the triplet state | ~1 x 10⁶ M⁻¹s⁻¹ |
| Φ_reduct (Isopropanol) | Quantum yield for photoreduction in the presence of isopropanol | Can approach 2.0 due to a secondary reaction mechanism bgsu.edu |
Influence of Solvent Environments on Excited State Properties and Reactivity
The solvent plays a critical role in modulating the photophysical and photochemical pathways of benzophenone and its derivatives. bris.ac.uk Solvent properties such as polarity, viscosity, and hydrogen-bonding capability can alter the energies, lifetimes, and reactivity of the excited states. acs.orgnih.gov
The two lowest-lying excited triplet states in benzophenone are the n,π* state and the π,π* state. In non-polar solvents like cyclohexane, the T₁(n,π*) state is lower in energy and is highly reactive towards hydrogen abstraction due to the radical-like character of the half-filled non-bonding orbital on the oxygen atom. nih.gov
In polar solvents, such as acetonitrile (B52724), the more polar T₂(π,π) state is stabilized, lowering its energy relative to the T₁(n,π) state. nih.gov This can lead to a change in the character of the lowest triplet state or bring the two states very close in energy, which can decrease the rate of hydrogen abstraction. Protic solvents, like alcohols, can further influence reactivity through hydrogen bonding to the carbonyl group, which also affects the relative energies of the n,π* and π,π* states. acs.org
Furthermore, the solvent environment impacts the fate of intermediates formed after the initial photochemical step. For instance, in the photoreduction of benzophenone, the resulting ketyl radicals can undergo different deactivation processes depending on the solvent's ability to stabilize charged intermediates or facilitate proton transfer. nih.gov In polymer films, the rigid matrix can significantly slow down the decay of both the triplet state and the subsequent radical intermediates due to restricted diffusion. datapdf.comnih.gov
Computational Chemistry and Theoretical Modeling of 3 1 Acetoxyethyl Benzophenone and Analogues
Electronic Structure Calculations for Ground and Excited States
The foundation of computational photochemistry lies in accurately calculating the electronic structure of a molecule in both its ground state (the lowest energy state) and its various electronically excited states.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for determining the ground-state properties of molecules. By approximating the complex many-electron wavefunction with the much simpler electron density, DFT offers a favorable balance between computational cost and accuracy for geometry optimizations and electronic structure analysis. nih.gov Functionals like B3LYP are commonly used to predict the equilibrium geometry, vibrational frequencies, and molecular orbitals of benzophenone (B1666685) derivatives. nih.govresearchgate.net
To investigate the excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. benasque.org It calculates vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. nih.govcnr.it For benzophenone and its analogues, TD-DFT can predict the energies of the crucial n→π* and π→π* transitions. nih.govnih.gov Hybrid functionals, such as CAM-B3LYP, are often employed as they can provide a more accurate description of charge-transfer states, which can be important in substituted benzophenones. researchgate.net
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S1 | 3.50 | 0.001 | n → π |
| S2 | 4.25 | 0.085 | π → π |
| S3 | 4.60 | 0.450 | π → π* |
While TD-DFT is powerful, it can struggle in situations where an electronic state cannot be well-described by a single electron configuration. This is common in photochemistry, particularly near geometries where potential energy surfaces approach each other or cross (like conical intersections). arxiv.org In these cases, multireference methods are necessary.
The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework by defining an "active space" of key orbitals and electrons and considering all possible electronic configurations within that space. dipc.org This yields a qualitatively correct description of the electronic wavefunctions for multiple states simultaneously. molcas.org
For quantitative accuracy, the results from CASSCF are often used as a starting point for a higher-level calculation using second-order perturbation theory, known as CASPT2. researchgate.netarxiv.org The CASPT2 method accounts for dynamic electron correlation—the instantaneous interactions between electrons—which is largely missing in the CASSCF calculation. researchgate.net This combined CASSCF/CASPT2 approach is considered a benchmark for calculating excited-state energies and properties in challenging photochemical systems like benzophenone, providing reliable data for both bright (strongly absorbing) and dark (weakly absorbing) states. nih.govnih.gov
Potential Energy Surface Mapping and Conical Intersection Analysis
A potential energy surface (PES) is a conceptual and mathematical map that shows the energy of a molecule as a function of its geometry. nih.gov For photochemistry, mapping the PESs of the ground state and relevant excited states is crucial for understanding reaction pathways. After a molecule absorbs a photon and is promoted to an excited state, its subsequent journey—including fluorescence, phosphorescence, or non-radiative decay back to the ground state—is dictated by the topology of these surfaces.
A critical feature on the PESs of polyatomic molecules is the conical intersection (CI), a point or seam of degeneracy where two electronic states have the same energy. arxiv.orgresearchgate.net These points act as efficient funnels for ultrafast, non-radiative transitions between electronic states. arxiv.orgarxiv.org For benzophenone and its analogues, conical intersections between the first excited singlet state (S1) and the ground state (S0), as well as between different triplet states, are believed to play a vital role in their rapid deactivation pathways. rsc.orgugent.be Computational methods can locate the geometries of these intersections and calculate the gradients of the PESs around them, which helps to predict the outcome of the photochemical reaction. rsc.org
Computational Investigations of Substituent Effects on Photophysical Properties
The benzophenone core can be chemically modified with various substituent groups, like the 3-(1-acetoxyethyl) group, to tune its photophysical properties. mdpi.com Computational studies are invaluable for predicting and rationalizing the effects of these substituents. nih.gov
By performing electronic structure calculations on a series of analogue molecules, researchers can establish structure-property relationships. diva-portal.orglsu.edu For example, DFT and TD-DFT calculations can show how electron-donating or electron-withdrawing substituents alter the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption spectrum. nih.govlsu.edu Substituents can also influence the stability of different electronic states, the geometries of conical intersections, and the spin-orbit coupling strengths that govern intersystem crossing rates. molcas.orgmdpi.com This predictive capability allows for the rational design of new benzophenone derivatives with tailored photochemical behaviors for specific applications. ktu.edu
| Substituent (X) | Character | Calculated S1 Energy (eV) | Shift relative to H (eV) |
|---|---|---|---|
| -H | Reference | 3.50 | 0.00 |
| -OCH3 | Electron Donating | 3.55 | +0.05 (Blueshift) |
| -CN | Electron Withdrawing | 3.42 | -0.08 (Redshift) |
Research Applications of Benzophenone Derivatives, Emphasizing Features Relevant to Acetoxyethyl Substitution
Photoinitiator Systems in Advanced Polymerization Processes
Benzophenone (B1666685) derivatives are widely employed as photoinitiators, particularly for free-radical polymerization, due to their high photosensitivity. They are crucial components in ultraviolet (UV) curing technologies for coatings, inks, and adhesives.
Benzophenone and its derivatives typically function as Type II photoinitiators. Unlike Type I initiators that undergo unimolecular bond cleavage, Type II systems require a bimolecular reaction with a co-initiator, usually a hydrogen donor like an amine or an alcohol. The process is initiated by the absorption of UV light by the benzophenone molecule.
Mechanism Steps:
Excitation: Upon absorbing UV radiation (typically in the 300-350 nm range), the benzophenone molecule transitions from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
Hydrogen Abstraction: In its highly reactive triplet state, the benzophenone molecule abstracts a hydrogen atom from the co-initiator.
Radical Formation: This abstraction event generates two radicals: a ketyl radical from the benzophenone and a reactive radical from the co-initiator (e.g., an alkylamino radical if an amine is used).
Polymerization Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates, leading to the rapid formation of a crosslinked polymer network.
The presence of an acetoxyethyl substituent can modify the photoinitiator's properties. For instance, it can enhance solubility in specific monomer formulations and potentially influence the efficiency of the hydrogen abstraction process. The ester group in the acetoxyethyl substituent could offer an additional site for hydrogen abstraction, although it is generally less favorable than abstraction from amines.
Beyond conventional free-radical polymerization, there is growing interest in using light to control radical polymerization (Photo-CRP), enabling the synthesis of polymers with well-defined architectures. In some Photo-CRP systems, benzophenone derivatives can act as photoinitiators. For example, the semibenzopinacol radical, formed after hydrogen abstraction, has been explored for its ability to reinitiate polymerization, offering a degree of control. These methods provide temporal and spatial control over the polymerization process, which is a significant advantage over thermally initiated systems.
Advanced Materials for Organic Light-Emitting Diodes (OLEDs)
The benzophenone core is a valuable building block in the molecular design of materials for OLEDs due to its electron-accepting nature and high thermal stability. Its derivatives have been successfully applied as both host and emitter materials in the emissive layers of OLED devices.
Benzophenone derivatives are often designed with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure, where the benzophenone acts as the electron-deficient acceptor core. This architecture, combined with the highly twisted geometry of the benzophenone unit, helps to reduce intermolecular interactions and concentration quenching effects, which are detrimental to device performance.
As host materials in phosphorescent OLEDs (PhOLEDs), benzophenone derivatives exhibit high triplet state energy levels (ranging from 2.53 eV to 3.02 eV), which is crucial for efficiently transferring energy to phosphorescent guest emitters. OLEDs utilizing these hosts have demonstrated high external quantum efficiencies (EQEs), with many devices exceeding 10%. When used as emitters, the properties of benzophenone derivatives can be tuned to achieve emissions across the visible spectrum, including deep-blue and green light.
| Host Material | Emitter Color | Max. EQE (%) | Turn-on Voltage (V) |
|---|---|---|---|
| BCzPh-based Device A | Green | >23.4 | 2.2 |
| BCzPh-based Device C | Green | N/A | 2.2 |
| BCzPh-based Device D | Green | >23.9 | 2.2 |
| DB13-based Device | Deep-Blue | 4.0 | N/A |
| DB34-based Device (TADF Host) | Green | 11.0 | N/A |
This table presents a selection of performance data for OLEDs using various benzophenone derivatives as host materials, demonstrating their effectiveness in achieving high efficiency and low turn-on voltages. Data compiled from multiple sources.
A key application of benzophenone derivatives in OLEDs is in the development of Thermally Activated Delayed Fluorescent (TADF) emitters. TADF materials can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This allows for theoretical internal quantum efficiencies of up to 100%.
The inherent high intersystem crossing efficiency of the benzophenone core makes it an excellent candidate for facilitating RISC. For efficient RISC to occur, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) must be very small. Molecular design strategies focus on combining the benzophenone acceptor with various donor moieties to create intramolecular charge transfer (CT) states that minimize this energy gap.
However, the flexible phenyl groups in benzophenone can lead to intramolecular rotations, which cause non-radiative energy loss and can hinder TADF performance. Research has shown that creating more rigid, compact benzophenone derivatives or substituting the phenyl groups can suppress this non-radiative decay. For example, substituting a phenyl moiety with a methoxy group was found to reduce the non-radiative triplet quenching rate by an order of magnitude without significantly affecting the RISC rate, leading to a sky-blue TADF OLED with an impressive maximum EQE of 24.6%.
Chemical Probes and Photolabile Protecting Groups (PPGs)
The photoreactive nature of the benzophenone carbonyl group makes it a powerful tool in chemical biology and synthetic chemistry.
Chemical Probes: Benzophenone derivatives are widely used as photoaffinity labels to study molecular interactions within complex biological systems. A photoaffinity probe is designed to bind to a specific biological target (like a protein) and, upon irradiation with UV light, form a covalent bond at or near the binding site. This process, known as photo-crosslinking, allows for the identification of binding partners and the mapping of interaction sites. The mechanism involves the excited benzophenone triplet state abstracting a hydrogen atom from a nearby amino acid residue (preferentially from a C-H bond), followed by radical coupling to form a stable covalent link. The bulkiness of the benzophenone group is a consideration in probe design, as it can sometimes interfere with the natural binding interaction.
Photolabile Protecting Groups (PPGs): PPGs, also known as photocage groups, are moieties that can be removed from a molecule using light. This provides excellent spatial and temporal control over the release of active substances, such as drugs, signaling molecules, or reactants in a chemical synthesis. Carbonyl-based structures, including phenacyl and benzoin derivatives, are a major class of PPGs. The deprotection mechanism can involve processes like photoenolization, where UV light induces the formation of an enol intermediate that subsequently undergoes a ground-state reaction to release the protected substrate. The efficiency of release often depends on the stability of the leaving group. While specific applications of 3-(1-Acetoxyethyl)benzophenone as a PPG are not widely documented, the benzophenone scaffold is a key component in the design of such light-sensitive functionalities.
Mechanisms of Photoliberation in Photochemically Triggered Release Strategies
Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a substrate molecule upon exposure to light, allowing for precise spatial and temporal control over the release of an active substance. rsc.orgresearchgate.net Benzophenone derivatives have been explored for this purpose, operating through mechanisms distinct from the more common ortho-nitrobenzyl-based systems.
The primary mechanism for many photoremovable groups involves direct photolysis or photoisomerization. However, a more versatile strategy, photoinduced electron transfer (PET), decouples the light absorption step from the bond-cleavage step. rsc.org In this approach, a photosensitizer absorbs light and then initiates an electron transfer to or from the protecting group, triggering a cascade that leads to the release of the substrate.
In the context of benzophenone derivatives, the core photochemical reaction involves the excitation of the benzophenone carbonyl group to its triplet state upon UV irradiation. researchgate.net This excited state is a powerful hydrogen atom abstractor. For a molecule like this compound, if a suitable hydrogen donor is present intramolecularly or in the solvent, the excited benzophenone can initiate a radical-based cleavage pathway. Alternatively, the excited state can engage in electron transfer processes that lead to the fragmentation of the side chain, liberating the protected molecule. The acetoxy group in the ethyl substituent acts as a leaving group, which is released following the photochemical trigger that destabilizes the C-O bond.
Catalytic and Photosensitization Roles in Specialized Organic Synthesis
Beyond their use as protecting groups, benzophenone derivatives are pivotal in various photochemical transformations due to their ability to act as catalysts and photosensitizers.
Applications in Photoredox Catalysis
Photoredox catalysis utilizes light to generate excited-state catalysts that can engage in single-electron transfer (SET) with organic substrates, enabling a wide range of chemical transformations. beilstein-journals.orgnih.gov While metal complexes like those of iridium and ruthenium are common photoredox catalysts, organic molecules such as benzophenones can also perform this role. beilstein-journals.orgnih.gov
Upon absorption of light, benzophenone is promoted to an excited singlet state, which rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. researchgate.net This triplet state is both a potent oxidant and a reductant, allowing it to participate in both oxidative and reductive quenching cycles. For instance, the excited benzophenone can accept an electron from a donor molecule to generate a ketyl radical anion, or it can donate an electron to an acceptor. These electron transfer events generate reactive radical intermediates from the substrates, which then proceed through the desired reaction pathway. The substitution on the benzophenone core, such as the 3-(1-acetoxyethyl) group, can modulate the redox potentials of the catalyst, thereby tuning its reactivity and substrate scope.
Energy Transfer Sensitization in Complex Chemical Transformations
One of the most classic applications of benzophenone is as a triplet photosensitizer. researchgate.netnih.gov Photosensitization is a process where a molecule (the sensitizer) absorbs light energy and then transfers that energy to a second molecule (the acceptor), which then undergoes a chemical reaction.
The process for benzophenone involves:
Light Absorption: The benzophenone molecule absorbs a photon (typically UVA light), promoting it to an excited singlet state (S₁).
Intersystem Crossing (ISC): The S₁ state rapidly converts to the lower-energy triplet state (T₁) with near-unity efficiency. researchgate.net
Energy Transfer: The T₁ state of benzophenone, which has a relatively long lifetime, can collide with an acceptor molecule. If the triplet energy of the acceptor is lower than that of benzophenone (~69 kcal/mol), an efficient energy transfer can occur, promoting the acceptor to its triplet state while the benzophenone returns to its ground state.
This process is invaluable for reactions that require the formation of a triplet excited state in a molecule that does not efficiently form one on its own, such as [2+2] cycloadditions. researchgate.net The acetoxyethyl substituent on the benzophenone ring is electronically distant from the carbonyl chromophore and is not expected to significantly alter the core photosensitizing properties, allowing the derivative to function effectively in such transformations.
Role as Intermediates in Fine Chemical Synthesis
Benzophenone and its derivatives are important intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.net They often serve as key building blocks that are incorporated into larger, more complex molecular architectures. nih.gov
The synthesis of benzophenone derivatives typically involves Friedel-Crafts acylation, where a benzoyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. researchgate.net The this compound structure contains several functional groups that can be manipulated for further synthetic transformations:
The Ketone: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, conversion to an imine, or participation in Wittig-type reactions.
The Acetoxy Group: The ester can be hydrolyzed to reveal a secondary alcohol. This alcohol can then be oxidized, used as a nucleophile, or converted into a better leaving group for substitution reactions.
The Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups.
This combination of functional handles makes this compound a versatile intermediate for constructing complex target molecules where the benzophenone core is a desired structural motif or where the side chain is elaborated into a more complex functional group.
Future Research Directions and Emerging Paradigms in Functionalized Benzophenone Photochemistry
Rational Design of Next-Generation Photoactive Compounds with Tunable Properties
A primary objective in contemporary photochemistry is the development of photoactive compounds with precisely controlled properties. For functionalized benzophenones, such as 3-(1-Acetoxyethyl)benzophenone, this involves the strategic modification of the molecular structure to tune its photophysical and photochemical behavior. The introduction of substituents can significantly alter the absorption maxima, molar extinction coefficients, and the energy levels of the excited states. rsc.org
Research efforts are directed towards creating benzophenone (B1666685) derivatives with red-shifted absorption spectra, enabling their activation by lower-energy visible light or light-emitting diodes (LEDs). rsc.orgresearchgate.net This is often achieved by extending the π-conjugation of the aromatic system or by incorporating electron-donating groups. For instance, the design of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures has been shown to not only shift the absorption to longer wavelengths but also to enhance the molar extinction coefficients, leading to more efficient light absorption. rsc.orgnih.gov
Furthermore, the rational design of these molecules aims to improve their performance as Type II photoinitiators. By carefully selecting substituents, the hydrogen abstraction ability of the excited triplet state can be modulated. rsc.org The development of multifunctional photoinitiators with high molecular weight and multiple photoactive sites is another promising avenue, as it can lead to enhanced migration stability, a crucial factor in applications like 3D printing and food packaging. rsc.org The table below summarizes key properties of rationally designed benzophenone derivatives.
| Compound Class | Key Structural Feature | Tunable Property | Potential Application |
| Benzophenone-Triphenylamine Hybrids | Triphenylamine moiety | Red-shifted absorption, Enhanced molar extinction coefficient | LED-based photopolymerization |
| Benzophenone-Carbazole Hybrids | Carbazole moiety | Monocomponent Type II behavior | 3D printing, Cationic photopolymerization |
| Polymeric Benzophenones | Benzophenone integrated into a polymer backbone | High migration stability, Controlled spatial polymerization | UV curing coatings, Supramolecular materials |
Exploration of Novel Photoreactions and Catalytic Cycles Driven by Benzophenone Derivatives
Benzophenone and its derivatives are renowned for their ability to initiate photochemical reactions, primarily through hydrogen abstraction by the excited triplet state. researchgate.netbgsu.edu Future research is set to uncover and harness novel photoreactions and catalytic cycles driven by these versatile compounds. The ability of the benzophenone triplet state to act as a potent oxidant or reductant upon excitation opens up possibilities in photoredox catalysis. wikipedia.org
One emerging area is the development of benzophenone-based systems for photocatalytic "homo-aldol" reactions and the β-functionalization of cyclic ketones. wikipedia.org In these processes, the excited benzophenone can facilitate electron transfer events that lead to the formation of radical ions, which then participate in carbon-carbon bond formation. The development of photoredox catalytic cycles where the benzophenone derivative is regenerated allows for its use in catalytic amounts, enhancing the sustainability of the process. sci-hub.se
Moreover, the exploration of benzophenone-sensitized cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, is an active area of research. wikipedia.org These reactions, which can be challenging to achieve thermally, can be facilitated by the transfer of energy from the excited benzophenone triplet to the reactants. The design of chiral benzophenone catalysts for enantioselective photochemical reactions represents a significant frontier, with the potential to provide new synthetic routes to valuable chiral molecules. researchgate.net The table below outlines some novel photoreactions involving benzophenone derivatives.
| Reaction Type | Role of Benzophenone Derivative | Example Application |
| Photoredox Catalysis | Single-electron transfer agent | β-arylation of cyclic ketones |
| Photocatalytic "Homo-Aldol" Reaction | Coupling of aryl ketones | Carbon-carbon bond formation |
| [2+2] Cycloaddition | Triplet energy transfer sensitizer | Synthesis of cyclobutane (B1203170) derivatives |
| Enantioselective Photoreactions | Chiral catalyst | Asymmetric synthesis |
Integration of Advanced Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and advanced experimental techniques is becoming indispensable for the predictive design of functionalized benzophenones. acs.orgbris.ac.uk Quantum mechanical calculations, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and photophysical properties of these molecules. bris.ac.uknih.gov These methods can predict absorption spectra, the energies of excited singlet and triplet states, and the pathways of intersystem crossing. compchemhighlights.orgacs.org
Ab initio surface-hopping dynamics simulations are being employed to model the ultrafast processes that occur after photoexcitation, providing detailed insights into the mechanisms of triplet state population. compchemhighlights.orgacs.org This level of theoretical understanding is crucial for designing molecules with optimized intersystem crossing rates and triplet quantum yields.
These computational predictions are being validated and complemented by sophisticated experimental techniques. Femtosecond time-resolved electronic and vibrational absorption spectroscopy allows for the direct observation of the transient species involved in the photochemical reactions, including the excited singlet and triplet states and radical intermediates. bris.ac.uknih.gov The combination of these experimental and theoretical approaches provides a comprehensive picture of the photochemistry of benzophenone derivatives, enabling a more rational and efficient design of new photoactive compounds. researchgate.netbris.ac.uk
Interdisciplinary Research at the Interface of Materials Science, Chemical Biology, and Synthetic Chemistry
The future of functionalized benzophenone photochemistry lies in its application to interdisciplinary research areas. The unique photochemical properties of these compounds make them valuable tools at the interface of materials science, chemical biology, and synthetic chemistry.
In materials science , benzophenone derivatives are being incorporated into polymers to create photocross-linkable materials for coatings, adhesives, and 3D printing. researchgate.netacs.orgchemrxiv.org The development of benzophenone-based materials for organic light-emitting diodes (OLEDs) is another exciting area, where their high intersystem crossing efficiency can be harnessed for the development of thermally activated delayed fluorescent (TADF) emitters. researchgate.netmdpi.com
In chemical biology , bifunctional benzophenone probes are being designed for photoaffinity labeling to study protein-ligand and protein-protein interactions. nih.govmdpi.com These probes contain a benzophenone moiety for covalent cross-linking upon photoirradiation, along with another functional group (e.g., a fluorescent dye or a biotin (B1667282) tag) for detection and purification. This technique provides valuable spatial and temporal information about biological interactions within complex cellular environments. mdpi.com
In synthetic chemistry , beyond their role as photoinitiators, benzophenone derivatives are being explored as versatile building blocks in medicinal chemistry. nih.gov The benzophenone scaffold is present in a number of biologically active natural products and marketed drugs, and its photochemical reactivity can be exploited for the synthesis of complex molecular architectures. nih.govrsc.org The development of novel synthetic methodologies that utilize the photochemical properties of benzophenones is an ongoing area of research with the potential to streamline the synthesis of valuable organic molecules.
Q & A
Q. What are the recommended synthetic routes for 3-(1-Acetoxyethyl)benzophenone, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes :
- Alkylation Strategy : Use 3-(bromomethyl)benzophenone with ethylene glycol diacetate under SN2 conditions to introduce the acetoxyethyl group. This method is analogous to the synthesis of benzophenone-glycolipid conjugates (BPGCs) described in .
- Acylation Approach : React benzophenone with acetyl chloride derivatives in the presence of NaH/DMF, followed by purification via column chromatography (common in furan-based acetoxyethyl syntheses; see ).
- Purity Optimization :
Q. Which analytical techniques are most effective for characterizing this compound and its degradation products?
Methodological Answer:
- Primary Techniques :
- Stability Testing :
- Accelerated hydrolysis studies (pH 1–13) to assess acetoxy group lability, followed by LC-MS to identify degradation products (e.g., benzophenone or acetic acid).
Q. How should this compound be stored to maintain stability in laboratory settings?
Methodological Answer:
- Storage Conditions :
Advanced Research Questions
Q. What are the photochemical reaction mechanisms of this compound in UV-mediated crosslinking applications?
Methodological Answer:
- Mechanistic Insights :
- The benzophenone moiety acts as a Type II photosensitizer, generating triplet-excited states that abstract hydrogen from substrates (e.g., polymers or DNA) to form crosslinks ().
- The acetoxyethyl group may sterically hinder reactivity; compare quantum yields with unsubstituted benzophenone using time-resolved spectroscopy.
- Experimental Design :
Q. How does the metabolic breakdown of this compound contribute to its potential toxicity?
Methodological Answer:
- Metabolic Pathways :
- Toxicity Screening :
Q. What strategies can resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
- Troubleshooting :
- Statistical Validation : Apply design-of-experiments (DoE) to identify critical factors (temperature, stoichiometry).
Q. Can this compound serve as a photoactivable linker in targeted drug delivery systems?
Methodological Answer:
- Application Design :
- Validation :
- Use fluorescence quenching assays to confirm UV-induced crosslinking efficiency.
- Compare release kinetics of model drugs (e.g., doxorubicin) with/without UV activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
